molecular formula C6H9N5O4 B13383061 2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one CAS No. 883-10-3

2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one

Cat. No.: B13383061
CAS No.: 883-10-3
M. Wt: 215.17 g/mol
InChI Key: DWVWFCGZWXPWFF-UHFFFAOYSA-N
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Description

2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and subsequent hydroxyethylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized pyrimidines.

    Substitution: The amino and hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various functionalized pyrimidines, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the nitro group.

    5-nitro-2,4-diaminopyrimidine: Contains a nitro group but differs in the position of amino groups.

    6-amino-2-(hydroxyethylamino)-4-nitropyrimidine: Similar but with different functional group positions.

Uniqueness

2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

883-10-3

Molecular Formula

C6H9N5O4

Molecular Weight

215.17 g/mol

IUPAC Name

2-amino-4-(2-hydroxyethylamino)-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N5O4/c7-6-9-4(8-1-2-12)3(11(14)15)5(13)10-6/h12H,1-2H2,(H4,7,8,9,10,13)

InChI Key

DWVWFCGZWXPWFF-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=C(C(=O)NC(=N1)N)[N+](=O)[O-]

Origin of Product

United States

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